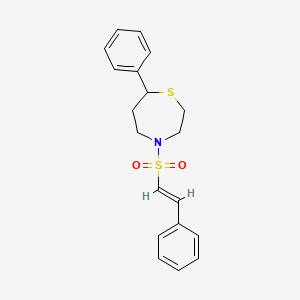

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane

Descripción

Position within Thiazepine-Based Pharmacophores

The thiazepane scaffold—a seven-membered ring containing one sulfur and one nitrogen atom—serves as a versatile pharmacophore due to its conformational flexibility and ability to engage in diverse non-covalent interactions. This compound expands this framework by incorporating a styrylsulfonyl group at position 4 and a phenyl group at position 7. These modifications enhance its potential for target binding:

- Styrylsulfonyl moiety : The sulfonyl group (-SO$$_2$$-) acts as a hydrogen bond acceptor, while the styryl (vinylbenzene) component introduces planar rigidity, favoring interactions with aromatic residues in enzyme active sites.

- Phenyl substituent : The phenyl group at position 7 contributes to hydrophobic interactions and may influence the compound’s metabolic stability by shielding reactive sites.

Comparative studies of thiazepane derivatives highlight the pharmacological advantages of sulfonyl incorporation. For example, 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines exhibit enhanced antibacterial and anti-inflammatory activities compared to non-sulfonylated analogs. Similarly, dibenzothiazepine derivatives with sulfonyl groups demonstrate multitarget activity in neuropathic pain models, inhibiting neurotransmitter reuptake and modulating opioid receptors. These findings suggest that this compound’s sulfonyl group may similarly broaden its therapeutic potential.

Table 1: Bioactive Thiazepane Derivatives and Key Substituents

Historical Context of Sulfonyl-Substituted Thiazepane Derivatives

The integration of sulfonyl groups into heterocycles dates to the mid-20th century, when sulfonamide antibiotics revolutionized infectious disease treatment. In thiazepane chemistry, sulfonyl adoption emerged later, driven by the need to improve pharmacokinetic properties and target selectivity:

- Early developments (1980s–2000s) : Initial studies focused on simple sulfonamide-thiazepane hybrids, such as 2-(sulfonyloxymethyl)aziridines converted to 3-sulfonamidobenzothiazepines. These compounds demonstrated regio- and stereochemical control in synthesis, enabling systematic structure-activity relationship (SAR) studies.

- Modern innovations (2010s–present) : Advances in catalytic asymmetric synthesis allowed for precise stereocontrol in sulfonylated thiazepanes. For instance, (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane derivatives were synthesized via Pd-catalyzed cross-coupling, showcasing the scaffold’s adaptability to diverse substituents.

The styrylsulfonyl group’s introduction represents a strategic evolution from earlier sulfonamide derivatives. Unlike traditional sulfonamides, the styryl component introduces conjugated π-electrons, which can engage in charge-transfer interactions with biological targets. This design principle aligns with trends in kinase inhibitor development, where sulfonyl-containing heterocycles achieve high affinity through complementary electrostatic and van der Waals interactions.

Table 2: Milestones in Sulfonyl-Heterocycle Drug Development

Propiedades

IUPAC Name |

7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQODFKWBINFDM-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane typically involves the reaction of a thiazepane derivative with a styrylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include base catalysts such as triethylamine and solvents like dichloromethane. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Halogens like chlorine or bromine, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazepane derivatives.

Aplicaciones Científicas De Investigación

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparación Con Compuestos Similares

Structural Analog: (E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane

Key Differences :

- Substituent: The phenyl group at the 7-position is substituted with a chlorine atom in this analog, increasing molecular weight (394.0 g/mol vs. ~375.4 g/mol for the non-chlorinated target compound) and altering lipophilicity (Cl increases logP).

- Impact on Activity: Chlorine’s electron-withdrawing effect may enhance binding affinity to hydrophobic pockets in target proteins. While direct activity data are unavailable, chloro-substituted analogs in medicinal chemistry often exhibit improved potency compared to non-halogenated counterparts.

Data Table 1: Structural and Molecular Comparison

Core Structure Analog: Ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QKD)

Key Differences :

- Substituents : Replaces the phenyl group with a thiophene ring and the styrylsulfonyl group with an ethyl carboxylate.

- Biological Relevance : Thiophene’s aromaticity and sulfur atom may influence π-π stacking or hydrogen bonding, while the carboxylate enhances solubility. This compound was synthesized for fragment libraries (), highlighting the versatility of 1,4-thiazepanes in drug discovery.

Data Table 2: Substituent-Driven Property Differences

Functional Group Analog: (E)-6-Amino-9-(styrylsulfonyl)-9H-purine

Key Differences :

- Core Structure : Purine (six-membered ring fused to imidazole) vs. 1,4-thiazepane.

- Biological Activity : The purine derivative induces apoptosis via mitochondrial pathways (Akt/HIF activation, caspase 3 upregulation) (). While the styrylsulfonyl group is shared, the core structure dictates target specificity; purines often interact with kinase or nucleic acid targets, whereas thiazepanes may modulate protein-protein interactions.

Research Implications and Gaps

- Activity Data: Direct antitumor or mechanistic studies on this compound are lacking.

- phenyl vs. thiophene).

Actividad Biológica

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to consolidate available data regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a seven-membered thiazepane ring with a phenyl group and a styrylsulfonyl substituent. The presence of the thiazepane moiety is significant as it is often associated with various pharmacological activities.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that compounds bearing thiazepane structures exhibit promising anticancer properties. For instance, derivatives of thiazepane have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- The mechanism of action typically involves the induction of apoptosis in cancer cells, which can be assessed through assays such as Annexin V staining and caspase activity measurements.

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays have demonstrated that this compound can inhibit cell proliferation effectively. For example, IC50 values (the concentration required to inhibit cell growth by 50%) for related thiazepane compounds have been reported in the low micromolar range (1–10 μM) against MCF-7 and SK-MEL-28 cell lines .

-

Mechanism of Action :

- The biological activity of thiazepane derivatives often involves the modulation of apoptotic pathways. Studies suggest that these compounds can activate caspase-dependent pathways leading to programmed cell death . Additionally, some derivatives have shown the ability to disrupt mitochondrial membrane potential, further promoting apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5–10 | Induction of apoptosis |

| Thiazepane derivative A | A549 | 3–8 | Caspase activation |

| Thiazepane derivative B | SK-MEL-28 | 2–6 | Mitochondrial disruption |

Case Studies

- In Vitro Studies :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.